molecular formula C20H21NO5S B11102705 2-Oxo-2-phenylethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

2-Oxo-2-phenylethyl 1-(phenylsulfonyl)piperidine-4-carboxylate

Cat. No.: B11102705
M. Wt: 387.5 g/mol
InChI Key: UPVIOKLIYHNYPO-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE is a complex organic compound that features a piperidine ring substituted with a phenylsulfonyl group and a phenylethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.

    Esterification: The final step involves the esterification of the piperidine carboxylate with 2-oxo-2-phenylethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ester moiety may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE: Unique due to its specific substitution pattern and potential biological activity.

    2-OXO-2-PHENYLETHYL 1-(METHYLSULFONYL)-4-PIPERIDINECARBOXYLATE: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

    2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PYRROLIDINECARBOXYLATE: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H21NO5S

Molecular Weight

387.5 g/mol

IUPAC Name

phenacyl 1-(benzenesulfonyl)piperidine-4-carboxylate

InChI

InChI=1S/C20H21NO5S/c22-19(16-7-3-1-4-8-16)15-26-20(23)17-11-13-21(14-12-17)27(24,25)18-9-5-2-6-10-18/h1-10,17H,11-15H2

InChI Key

UPVIOKLIYHNYPO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)OCC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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